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molecular formula C18H24ClN3O2 B1678375 Pancopride CAS No. 121650-80-4

Pancopride

Cat. No. B1678375
M. Wt: 349.9 g/mol
InChI Key: DBQMQBCSKXTCIJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937236

Procedure details

To a solution of 2-cyclopropylmethoxy-4-amino-5-chlorobenzoic acid (3.2 g; 0.0134 moles) in pyridine (15 ml), a solution of 3-aminoquinuclidine dihydrochloride (2.5 g; 0.0125 moles) and sodium hydroxide (0.5 g; 0.0125 moles) in water (15 ml) was added. To the resulting solution, N,N'-dicyclohexyl-carbodiimide (3.1 g; 0.0146 moles) was added and the mixture stirred at room temperature for 20 hours. An additional amount of N,N'-dicyclohexyl-carbodiimide (3.1 g; 0.0146 moles) was added and the mixture stirred for a further 24 hours. The insoluble solid was filtered off, washed with water and the solvent removed in vacuo at a temperature between 30° and 45° C. The solid residue was taken up in water, made alkaline with sodium hydroxide and a solid precipitated which was filtered off and dried to give N-(1-azabicyclo[2.2.2]oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide (4.1 g) M.p. 183°-185° C. after recrystallisation from acetonitrile.
Name
2-cyclopropylmethoxy-4-amino-5-chlorobenzoic acid
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:14]=[C:13]([NH2:15])[C:12]([Cl:16])=[CH:11][C:7]=2[C:8]([OH:10])=O)[CH2:3][CH2:2]1.Cl.Cl.[NH2:19][CH:20]1[CH:25]2[CH2:26][CH2:27][N:22]([CH2:23][CH2:24]2)[CH2:21]1.[OH-].[Na+].C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1.O>[N:22]12[CH2:27][CH2:26][CH:25]([CH2:24][CH2:23]1)[CH:20]([NH:19][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([Cl:16])[C:13]([NH2:15])=[CH:14][C:6]=1[O:5][CH2:4][CH:1]1[CH2:2][CH2:3]1)[CH2:21]2 |f:1.2.3,4.5|

Inputs

Step One
Name
2-cyclopropylmethoxy-4-amino-5-chlorobenzoic acid
Quantity
3.2 g
Type
reactant
Smiles
C1(CC1)COC1=C(C(=O)O)C=C(C(=C1)N)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.Cl.NC1CN2CCC1CC2
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo at a temperature between 30° and 45° C
CUSTOM
Type
CUSTOM
Details
a solid precipitated which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N12CC(C(CC1)CC2)NC(C2=C(C=C(C(=C2)Cl)N)OCC2CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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